molecular formula C5H7NO3S B14753278 Methyl 2-oxo-1,3-thiazolidine-4-carboxylate

Methyl 2-oxo-1,3-thiazolidine-4-carboxylate

Cat. No.: B14753278
M. Wt: 161.18 g/mol
InChI Key: CRXIPBHVCVSPLR-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,3-thiazolidine-4-carboxylate: is a heterocyclic compound featuring a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-oxo-1,3-thiazolidine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazone derivatives with aldehydes under acidic conditions . Another method includes the use of multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, and yield .

Industrial Production Methods: Industrial production often employs green chemistry principles to enhance atom economy and cleaner reaction profiles. This includes the use of recyclable catalysts and environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Methyl 2-oxo-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound also interacts with cellular pathways, modulating signal transduction and gene expression .

Properties

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

methyl 2-oxo-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C5H7NO3S/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)

InChI Key

CRXIPBHVCVSPLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSC(=O)N1

Origin of Product

United States

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